Synthetic Efficiency Advantage: Quantitative Yield in Construction of the 3-Azabicyclo[4.1.0]heptane Framework
The 3-azabicyclo[4.1.0]heptane core, which can be derived from 3-azabicyclo[4.1.0]heptan-2-one, was constructed in quantitative yield via a platinum(II)-catalyzed enyne cycloisomerization during the synthesis of the triple reuptake inhibitor GSK1360707F. This compares favorably to multi-step, lower-yielding syntheses of alternative azabicyclic systems like the 3-azabicyclo[3.1.0]hexane scaffold, which often require less efficient routes .
| Evidence Dimension | Synthetic Yield (Framework Construction) |
|---|---|
| Target Compound Data | Quantitative yield for the 3-azabicyclo[4.1.0]heptane framework via Pt(II)-catalyzed cycloisomerization . |
| Comparator Or Baseline | Alternative syntheses for related 3-azabicyclo[3.1.0]hexane scaffolds (yield not explicitly quantified but described as a multi-step process) [1]. |
| Quantified Difference | Not explicitly quantified as a direct comparison, but the target scaffold's synthesis is described as 'quantitative' and 'short' versus a multi-step process for the comparator. |
| Conditions | Platinum(II)-catalyzed enyne cycloisomerization reaction during the synthesis of GSK1360707F . |
Why This Matters
A quantitative yield in a key step drastically improves the overall atom economy and cost-efficiency of producing complex drug candidates, making this scaffold a more attractive choice for large-scale synthesis and procurement.
- [1] U.S. Patent No. 4,262,124. (1981). Bicyclic lactams and process for their preparation. View Source
